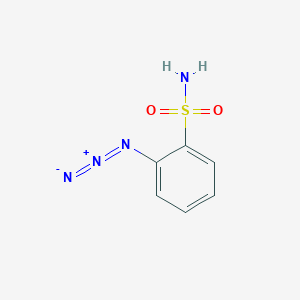

2-Azidobenzenesulfonamide

説明

2-Azidobenzenesulfonamide is a chemical compound that has been studied for its potential use in the synthesis of other complex molecules . It has been used in the creation of a Pyrrolobenzothiadiazepine precursor, a compound of interest in the field of medicinal chemistry .

Synthesis Analysis

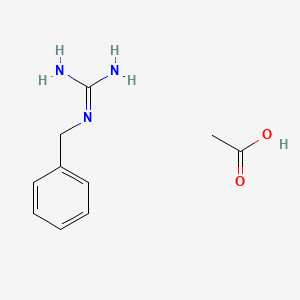

The synthesis of 2-Azidobenzenesulfonamide involves N-Alkylation with 5-bromopent-1-ene, which results in an N-pentenyl sulfonamide . This compound then undergoes intramolecular aminohydroxylation to give an N-(2-azidoaryl)sulfonyl prolinol, a precursor for the synthesis of a pyrrolobenzothiadiazepine .Molecular Structure Analysis

2-Azidobenzenesulfonamide is an organo-sulphur compound containing the -SO2NH2 group . It is characteristic of the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic ring .Chemical Reactions Analysis

The chemical reactions involving 2-Azidobenzenesulfonamide are complex and can lead to the formation of various products. For instance, the attempted N-alkylation of 2-Azidobenzenesulfonamide can result in a mixture of benzotriazinones and quinazolinones .科学的研究の応用

Synthesis of Pyrrolobenzothiadiazepine Precursors

2-Azidobenzenesulfonamide: has been used in the synthesis of pyrrolobenzothiadiazepine precursors, which are compounds with potential therapeutic applications . The process involves N-alkylation and aminohydroxylation reactions, leading to the formation of an N-(2-azidoaryl)sulfonyl prolinol. This intermediate is crucial for the subsequent synthesis of pyrrolobenzothiadiazepines.

Development of Benzotriazinones and Quinazolinones

When attempting N-alkylation of 2-Azidobenzenesulfonamide , researchers have obtained a mixture of benzotriazinones and quinazolinones . These compounds are of interest due to their diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.

Antimicrobial Activity

The azidosulfonamide moiety has been incorporated into chalcone derivatives to evaluate their antimicrobial activity . In silico molecular docking studies suggest that these compounds could inhibit the microbial dihydropteroate synthase enzyme, which is a target for antimicrobial drug development.

作用機序

Target of Action

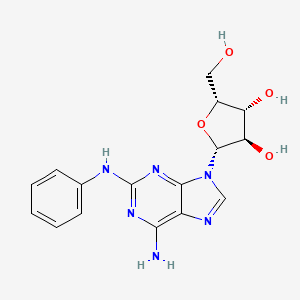

It’s known that the compound is used as a precursor for the synthesis of a pyrrolobenzothiadiazepine , which are known to function as sequence-selective DNA-interactive molecules .

Mode of Action

2-Azidobenzenesulfonamide undergoes N-Alkylation with 5-bromopent-1-ene to give an N-pentenyl sulfonamide . This compound then undergoes intramolecular aminohydroxylation to give an N-(2-azidoaryl)sulfonyl prolinol , which is a precursor for the synthesis of a pyrrolobenzothiadiazepine .

Biochemical Pathways

The compound’s transformation into a pyrrolobenzothiadiazepine precursor suggests it may influence pathways related to dna interaction .

Result of Action

Its role as a precursor in the synthesis of pyrrolobenzothiadiazepines suggests it may have indirect effects on cellular processes, particularly those involving dna interaction .

特性

IUPAC Name |

2-azidobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2S/c7-10-9-5-3-1-2-4-6(5)13(8,11)12/h1-4H,(H2,8,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNOYMBYJXNTSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=[N+]=[N-])S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461918 | |

| Record name | Benzenesulfonamide, 2-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azidobenzenesulfonamide | |

CAS RN |

66081-21-8 | |

| Record name | Benzenesulfonamide, 2-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2-Azidobenzenesulfonamide a versatile starting material for synthesizing diverse heterocyclic compounds?

A1: The presence of both an azide group and a sulfonamide group in 2-Azidobenzenesulfonamide allows for a variety of reactions that can lead to ring formation. [, ] For example:

- N-Alkylation followed by intramolecular aminohydroxylation: This approach, using reagents like 5-bromopent-1-ene, can lead to pyrrolobenzothiadiazepine precursors. []

- Aza-Wittig reaction followed by cyclization: Reacting N-alkenyl-2-azidobenzenesulfonamides (derived from 2-Azidobenzenesulfonamide) with triphenylphosphane and isocyanates can generate various diazaheterocyclic ring-fused benzothiadiazine dioxides. []

Q2: Can you elaborate on the different reaction pathways observed when alkylating 2-Azidobenzenesulfonamide versus 2-Azidobenzamide?

A2: While both compounds contain an azide group, their reactivity differs due to the presence of the sulfonamide vs. amide group.

- 2-Azidobenzenesulfonamide: N-alkylation with alkyl halides, followed by intramolecular reactions, is a viable route to pyrrolobenzothiadiazepines. []

- 2-Azidobenzamide: Alkylating this compound leads to a mixture of benzotriazinones and quinazolinones. Mechanistic studies suggest nitrene intermediates are involved in quinazolinone formation, while a separate pathway involving dimethylsulfoxide or dimethylsulfide leads to benzotriazinones. []

Q3: Are there any limitations to using 2-Azidobenzenesulfonamide as a building block for heterocycle synthesis?

A3: While a versatile reagent, there are limitations to consider:

- Limited substrate scope: The success of certain transformations, like the aza-Wittig reaction followed by cyclization, can be influenced by the specific N-alkenyl substituent on the 2-Azidobenzenesulfonamide. []

- Competing reaction pathways: As seen with 2-Azidobenzamide, the presence of the azide group can lead to multiple products depending on the reaction conditions and reagents. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[4.1.0]hepta-2,4-diene](/img/structure/B1252079.png)

![4-[2-Methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octane-5,6-diol](/img/structure/B1252086.png)

![(3S,3aR,6R,6aR)-3-(3,4-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan](/img/structure/B1252088.png)

![2-[4-[(3R,7R,8R,9S,10S,12S,13R,14S)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetic acid](/img/structure/B1252092.png)